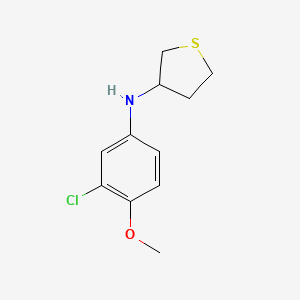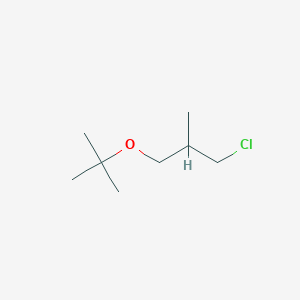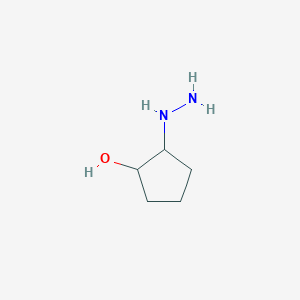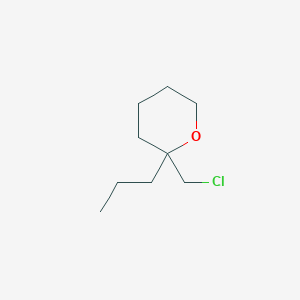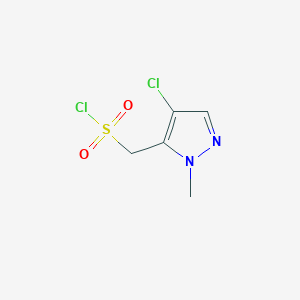
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloro group, a methyl group, and a methanesulfonyl chloride group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride typically involves the chlorination of a pyrazole derivative followed by the introduction of the methanesulfonyl chloride group. One common method involves the reaction of 4-chloro-1-methylpyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, catalysts such as palladium or copper, and solvents like dichloromethane or toluene. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl or alkyl-aryl compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds and as a reagent in organic synthesis .
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as an antimicrobial and anticancer agent. Its derivatives have shown promising activity against various bacterial and fungal strains, as well as potential cytotoxic effects on cancer cells .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and pesticides. Its reactivity and ability to form stable derivatives make it a valuable intermediate in the synthesis of active ingredients .
Mécanisme D'action
The mechanism of action of (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic residues in proteins. The exact pathways and targets depend on the specific application and derivative used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-1-methyl-1H-pyrazol-5-yl)carbonyl morpholine
- 4-Chloro-1-methyl-1H-pyrazol-5-yl)carbonyl piperidine
- 4-Chloro-1-methyl-1H-pyrazol-5-yl)carbonyl phenyl
Uniqueness
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in synthesis and research .
Propriétés
Formule moléculaire |
C5H6Cl2N2O2S |
|---|---|
Poids moléculaire |
229.08 g/mol |
Nom IUPAC |
(4-chloro-2-methylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H6Cl2N2O2S/c1-9-5(3-12(7,10)11)4(6)2-8-9/h2H,3H2,1H3 |
Clé InChI |
WOXKJQJCGKAGFQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)Cl)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


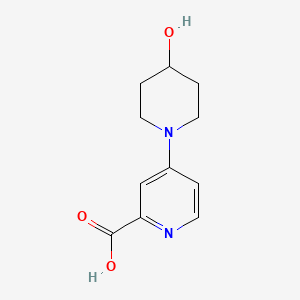
![tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B13196438.png)
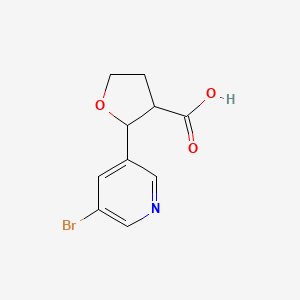

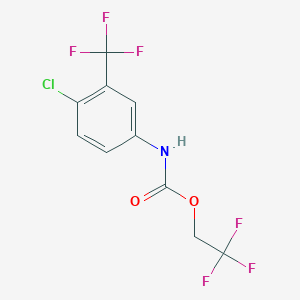
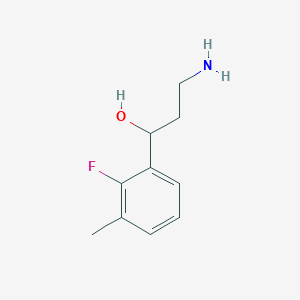

![4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13196459.png)


